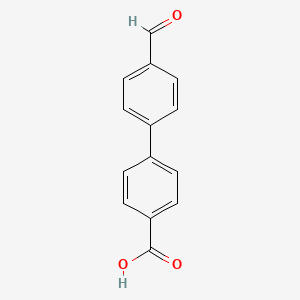

4-(4-formylphenyl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEAFZUEUSBESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383352 | |

| Record name | 4-(4-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70916-98-2 | |

| Record name | 4-(4-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-formylphenyl)benzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(4-formylphenyl)benzoic acid

Abstract

This compound is a bifunctional organic compound of significant interest in materials science, medicinal chemistry, and organic synthesis. Its unique structure, featuring both a carboxylic acid and an aldehyde group on a biphenyl scaffold, makes it a versatile linker for the construction of Metal-Organic Frameworks (MOFs), a valuable precursor for complex pharmaceutical agents, and a key building block in the synthesis of novel polymers and dyes.[1][2] This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of a heterobifunctional molecule like this compound (4,4'-FPBA) requires a strategic approach that allows for the selective introduction or preservation of two distinct and reactive functional groups: a carboxylic acid and an aldehyde. Direct functionalization of a biphenyl core is often challenging due to regioselectivity issues. Therefore, the most effective strategies involve either:

-

Carbon-Carbon Bond Formation: Constructing the biphenyl backbone from two pre-functionalized benzene rings using a cross-coupling reaction.

-

Functional Group Interconversion: Creating the biphenyl-4-carboxylic acid skeleton first and then introducing the formyl group via oxidation of a suitable precursor like a methyl or hydroxymethyl group.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most prevalent and efficient method in the first category due to its mild reaction conditions, high functional group tolerance, and commercial availability of starting materials.[3] The second approach offers an alternative when specific precursors are readily accessible.

Caption: Overview of primary synthetic strategies for this compound.

Pathway I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[3][4] Its primary advantage is the exceptional tolerance for various functional groups, making it ideal for synthesizing complex molecules like 4,4'-FPBA without the need for extensive protecting group chemistry.

There are two equally viable Suzuki-Miyaura approaches to the target molecule, differing only in the placement of the boronic acid and halide functional groups on the starting materials.

Caption: The two convergent Suzuki-Miyaura synthesis routes to the target molecule.

Mechanistic Causality & Experimental Choice

The choice between Route A and Route B often depends on the commercial cost and availability of the starting materials. Both 4-bromobenzoic acid and 4-bromobenzaldehyde are common, inexpensive reagents.[5][6] The choice may therefore hinge on the accessibility of the corresponding boronic acids.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commonly used precatalyst.[3] Other palladium sources like Pd(OAc)₂ with appropriate phosphine ligands can also be employed.[4] The catalyst loading is typically low, ranging from 0.1 to 5 mol%.

-

Base: A base is crucial for the transmetalation step of the catalytic cycle.[4] Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are standard choices as they are effective, inexpensive, and compatible with the aqueous solvent mixtures often used.[5][7]

-

Solvent: A biphasic solvent system, such as dioxane/water or toluene/water, is often used to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.

Experimental Protocol: Suzuki-Miyaura Coupling (Route B)

This protocol describes the synthesis of this compound from 4-carboxyphenylboronic acid and 4-bromobenzaldehyde.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Bromobenzaldehyde | 185.02 | 10.0 | 1.85 g |

| 4-Carboxyphenylboronic acid | 165.95 | 12.0 (1.2 eq) | 1.99 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 (3.0 eq) | 4.15 g |

| Pd(PPh₃)₄ | 1155.56 | 0.1 (0.01 eq) | 116 mg |

| 1,4-Dioxane | - | - | 50 mL |

| Deionized Water | - | - | 25 mL |

Procedure:

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol), 4-carboxyphenylboronic acid (1.99 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Solvent Addition: Add 1,4-dioxane (50 mL) and deionized water (25 mL) to the flask.

-

Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (116 mg, 0.1 mmol).

-

Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with 100 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove non-polar impurities and the triphenylphosphine oxide byproduct. Discard the organic layers.

-

Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by slowly adding 2M HCl. A white precipitate of the product will form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 30 mL).

-

Drying & Purification: Dry the solid in a vacuum oven at 60 °C. The product can be further purified by recrystallization from an ethanol/water mixture if necessary. A typical yield is in the range of 85-95%.

Caption: Experimental workflow for the Suzuki-Miyaura synthesis protocol.

Pathway II: Oxidation of a Biphenyl Precursor

An alternative strategy involves first synthesizing a stable biphenyl precursor and then performing a functional group interconversion in the final step. A common and effective precursor is 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid . This molecule can be synthesized via a Suzuki coupling between 4-carboxyphenylboronic acid and 4-bromotoluene. The subsequent step is the selective oxidation of the benzylic methyl group to an aldehyde.

This approach is advantageous because the C-C bond formation is performed on robust starting materials, and the sensitive aldehyde functionality is introduced at the end of the synthesis, minimizing potential side reactions.

Oxidation of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid

The selective oxidation of a methyl group to an aldehyde is a non-trivial transformation that requires careful selection of reagents to avoid over-oxidation to the carboxylic acid.

-

Step 1: Bromination: A common method involves a free-radical bromination of the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide. This forms 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylic acid.

-

Step 2: Oxidation/Hydrolysis: The resulting benzylic bromide can then be converted to the aldehyde via several methods, such as the Sommelet reaction (using hexamine) or by hydrolysis to the alcohol followed by oxidation with a mild oxidizing agent like Pyridinium chlorochromate (PCC).

Caption: Two-step oxidation pathway from a methyl-biphenyl precursor.

This pathway is generally more laborious than the direct Suzuki-Miyaura coupling but serves as a robust alternative, particularly in academic settings or when exploring derivative synthesis.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group tolerance, and operational simplicity, making it the preferred route for both laboratory and potential industrial-scale production. The choice between the two main Suzuki coupling strategies—using either a formyl-functionalized boronic acid or a carboxyl-functionalized one—is primarily dictated by the economics and availability of the starting materials. While alternative routes, such as the oxidation of a methylbiphenyl precursor, are chemically valid, they typically involve more steps and harsher conditions. The protocols and strategies outlined in this guide provide researchers with a solid foundation for the successful synthesis and application of this valuable bifunctional molecule.

References

-

ResearchGate. (n.d.). Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. Retrieved from ResearchGate. [Link]

-

Unknown. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from a university course material source. [Link]

-

University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from University of Calgary Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). RSC Advances Paper. Retrieved from RSC Publishing. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia. [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from Wikipedia. [Link]

-

Filo. (n.d.). Synthesis of 4 vinylbenzoic acid using the Wittig reaction. Retrieved from Filo. [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from Wikipedia. [Link]

-

University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from University of Calgary Chemistry. [Link]

-

Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

-

ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.

-

ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from RSC Publishing. [Link]

-

Scribd. (n.d.). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from Scribd. [Link]

-

Unknown. (n.d.). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles. Retrieved from a scientific publication source. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

-

Scribd. (n.d.). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from Scribd. [Link]

-

ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... Retrieved from ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Sonogashira Coupling with Aqueous Ammonia Directed to the Synthesis of Azotolane Derivatives. Retrieved from ResearchGate. [Link]

-

University of Groningen. (n.d.). The Heck reaction in the production of fine chemicals. Retrieved from University of Groningen Research. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from Master Organic Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III) porphyrin functionalized Zirconium MOF. Retrieved from RSC Publishing. [Link]

-

MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from MDPI. [Link]

-

National Center for Biotechnology Information. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 2794722. Retrieved from PubChem. [Link]

-

ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... Retrieved from ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

-

Wiley Online Library. (n.d.). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. Retrieved from PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. Retrieved from PubMed. [Link]

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from YouTube. [Link]

-

NIST. (n.d.). Biphenyl-4-carboxylic acid. In NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. PubChem Compound Summary for CID 66724. Retrieved from PubChem. [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from Organic Syntheses. [Link]

-

Stanford University. (2018). Preparative microdroplet synthesis of carboxylic acids from aerobic oxidation of aldehydes. Retrieved from Stanford Libraries. [Link]

Sources

- 1. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]

- 2. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

Introduction: A Bifunctional Building Block of Strategic Importance

An In-depth Technical Guide to the Chemical Properties of 4-(4-formylphenyl)benzoic acid

This compound (CAS No. 70916-98-2) is a bifunctional organic compound featuring a biphenyl core. This structure is strategically substituted at its para-positions with a carboxylic acid group and a formyl (aldehyde) group. This unique arrangement of functional groups on a rigid, aromatic scaffold makes it a highly valuable building block for researchers in materials science, organic synthesis, and drug development. The carboxylic acid provides a handle for forming robust linkages in coordination polymers, while the aldehyde offers a versatile site for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, tailored for professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are foundational to its application. While experimental data for this compound is not as widely published as for simpler analogs, a comprehensive profile can be constructed from available supplier data and theoretical analysis.

General & Physicochemical Properties

The properties of this compound are summarized in the table below. Its structure, possessing both a hydrogen bond donor (carboxylic acid) and multiple acceptors (carbonyls), suggests moderate solubility in polar organic solvents and limited solubility in non-polar solvents and water.

| Property | Value | Source(s) |

| CAS Number | 70916-98-2 | [1][2] |

| Molecular Formula | C₁₄H₁₀O₃ | [1][2] |

| Molecular Weight | 226.23 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 150 °C | [1] |

| Boiling Point | 436.8 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.264 g/cm³ (Predicted) | [1] |

| pKa | 4.06 ± 0.10 (Predicted) | [1] |

| LogP | 2.86 (Predicted) | [1] |

Spectroscopic Signature: A Theoretical Overview

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Below are the predicted key signatures for ¹H NMR, ¹³C NMR, and IR spectroscopy.

| Spectroscopy | Predicted Signature | Rationale |

| ¹H NMR | ~13.0 ppm (singlet, 1H, -COOH)~10.1 ppm (singlet, 1H, -CHO)~7.7-8.2 ppm (multiplets, 8H, Ar-H) | The carboxylic acid proton is highly deshielded and often broad. The aldehyde proton appears as a characteristic singlet in the 9-10 ppm region. The eight aromatic protons will appear as a series of doublets or multiplets in the downfield aromatic region, reflecting the distinct electronic environments of the two phenyl rings. |

| ¹³C NMR | ~192 ppm (-CHO)~167 ppm (-COOH)~128-145 ppm (Ar-C) | The aldehyde and carboxylic acid carbonyl carbons are highly characteristic and appear significantly downfield. Multiple signals are expected in the aromatic region corresponding to the substituted and unsubstituted aromatic carbons. |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad, O-H stretch)~1700 cm⁻¹ (sharp, C=O stretch, aldehyde)~1680 cm⁻¹ (sharp, C=O stretch, acid)~1600 cm⁻¹ (C=C stretch, aromatic) | The carboxylic acid O-H stretch is a very broad band characteristic of hydrogen bonding. Two distinct carbonyl (C=O) stretching bands are expected: one for the aldehyde and one for the carboxylic acid, which is often slightly lower in wavenumber due to conjugation and dimerization. |

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for selective modification at one site while leaving the other intact for subsequent transformations.

-

Reactions of the Aldehyde Group : The electrophilic aldehyde is a prime site for nucleophilic attack. It readily participates in foundational organic reactions such as Wittig olefination, reductive amination to form secondary amines, oxidation to a second carboxylic acid, and reduction to a primary alcohol. These transformations are key for extending the molecular framework.[3][4]

-

Reactions of the Carboxylic Acid Group : The acidic proton can be easily deprotonated, and the carbonyl carbon is susceptible to nucleophilic acyl substitution. This enables the formation of esters, amides, and acid chlorides. This functionality is the primary anchor point for constructing metal-organic frameworks (MOFs) and other coordination polymers.[5][6]

The dual reactivity of the molecule is illustrated in the diagram below.

Caption: Dual reactivity of this compound.

Core Applications in Research and Development

Pivotal Linker in Metal-Organic Frameworks (MOFs)

MOFs are crystalline, porous materials constructed from metal nodes and organic linkers. The defined length, rigidity, and bifunctional nature of this compound make it an exemplary linker.[6] The carboxylic acid group coordinates with metal centers to form the framework's backbone, while the aldehyde group can either be used to append additional functionality post-synthesis or to directly influence the framework's properties. MOFs built from such linkers are heavily researched for applications in gas storage, catalysis, and targeted drug delivery.[5][7]

Scaffold in Medicinal Chemistry and Drug Discovery

In drug development, the biphenyl scaffold is a common motif. This compound serves as a versatile starting material for building more complex molecules with potential therapeutic activity. For example, the aldehyde can be elaborated into various heterocyclic structures, while the carboxylic acid can be converted into amides or esters to modulate pharmacokinetic properties. Its derivatives have been investigated for applications as antibacterial agents.[8][9]

Experimental Protocols

The following protocols provide standardized, field-proven methodologies for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable method for synthesizing the target compound from commercially available precursors. The Suzuki-Miyaura coupling is an efficient and high-yielding method for forming the central biphenyl C-C bond.[7]

Materials:

-

4-Bromobenzoic acid

-

4-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Hydrochloric acid (2M)

-

Ethyl acetate

-

Brine

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-bromobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a 3:1:1 mixture of Toluene:Ethanol:Water. The solvent should be thoroughly degassed via sparging with an inert gas for 30 minutes prior to use.

-

Catalyst Addition: Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Causality Note: The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. The base is essential for the transmetalation step.

-

-

Reaction: Heat the mixture to 85 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, acidify the mixture to pH ~2 with 2M HCl. This protonates the carboxylate, making the product less water-soluble.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

The synthesis and purification workflow is outlined below.

Caption: Workflow for synthesis and purification.

Protocol 2: Purification and Characterization

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a mixture of DMF and water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Characterization:

-

Melting Point: Determine the melting point of the purified solid and compare it to the literature value (150 °C).[1] A sharp melting point is indicative of high purity.

-

NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra and compare the observed chemical shifts to the predicted values to confirm the structure.

-

FTIR Spectroscopy: Acquire an infrared spectrum of the solid product (e.g., using a KBr pellet). Confirm the presence of the characteristic O-H and C=O stretching bands.

-

Mass Spectrometry: Analyze the sample to find the molecular ion peak (m/z = 226.23 for [M]⁺ or 225.22 for [M-H]⁻) to confirm the molecular weight.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[10] Use only in a well-ventilated area, preferably a chemical fume hood. Wear suitable protective clothing, including gloves and safety goggles. Wash hands thoroughly after handling.[10]

-

Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[10]

References

-

This compound Safety Data Sheet. AK Scientific, Inc. Link

-

This compound Properties. LookChem. Link

-

This compound Product Page. Biosynth. Link

-

PubChem Compound Summary for CID 2794722, this compound. National Center for Biotechnology Information. Link

-

4-Formylphenyl benzoate Properties. CymitQuimica. Link

-

2-(4-formylphenyl)benzoic Acid PubChem Entry. National Center for Biotechnology Information. Link

-

4-Formylbenzoic acid Solubility. Solubility of Things. Link

-

Benzoic acid, 4-formyl-, methyl ester Safety Data Sheet. Fisher Scientific. Link

-

4-(4-Fluorophenyl)benzoic acid Safety Data Sheet. Fisher Scientific. Link

-

4-FORMYL BENZOIC ACID Material Safety Data Sheet. CDH Fine Chemical. Link

-

4-Formylbenzoic acid Safety Data Sheet. DC Fine Chemicals. Link

-

PubChem Compound Summary for CID 12088, 4-Formylbenzoic acid. National Center for Biotechnology Information. Link

-

A new method for synthesizing 4-Formylbenzoic acid. ChemicalBook. Link

-

Electronic Supplementary Information for Catalytic Oxidation. The Royal Society of Chemistry. Link

-

4-Formylbenzoic acid General Information. Guidechem. Link

-

4-Formylbenzoic acid(619-66-9) 1H NMR spectrum. ChemicalBook. Link

-

4-(4-FORMYLPHENOXY)BENZOIC ACID Product Information. ChemicalBook. Link

-

One-pot Wittig reaction with 4-formylbenzoic acid. ResearchGate. Link

-

4-Formylbenzoic acid Properties, Uses, Production. ChemicalBook. Link

-

Precise regulation of MOF morphology and structure via organic linker ratio adjustment. New Journal of Chemistry (RSC Publishing). Link

-

Benzoic acid, 4-formyl- Mass Spectrum. NIST WebBook. Link

-

4-(Phenylcarbonyl)benzoic Acid Product Information. Cayman Chemical. Link

-

Supplementary Information for Carboxylic Acid Analysis. The Royal Society of Chemistry. Link

-

Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives... ResearchGate. Link

-

Accelerated Fenton-like kinetics by visible-light-driven catalysis over Iron(III) porphyrin functionalized Zirconium MOF. The Royal Society of Chemistry. Link

-

Synthesis and application of 4-formyl benzoic acid adamantine ester... Google Patents. Link

-

4-Formylbenzoic acid Product Page. Sigma-Aldrich. Link

-

4-Formylbenzoic acid Spectra. SpectraBase. Link

-

4-[4-(2-FORMYLPHENYL)-1H-1,2,3-TRIAZOL-1-YL]-BENZOIC-ACID NMR. CSEARCH. Link

-

Commercial Availability and Technical Profile of 4-[3-(4-carboxyphenyl)phenyl]benzoic Acid. Benchchem. Link

-

The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Link

-

Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Link

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Link

-

Benzoic acid, 4-(phenylazo)- IR Spectrum. NIST WebBook. Link

-

Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives... PubMed. Link

-

Various carboxylic acid linkers used for MOF synthesis... ResearchGate. Link

-

Multi-Carboxylic MOFs Linkers. CD Bioparticles. Link

-

4-Formylbenzoic acid FTIR Spectrum. SpectraBase. Link

-

4-Formylbenzoic acid(619-66-9)IR1. ChemicalBook. Link

-

Acetylene bridged linkers and metal-organic frameworks (mofs) produced thereof. Google Patents. Link

-

(Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm (RSC Publishing). Link

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C14H10O3 | CID 2794722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5339-06-0: 4-formylphenyl benzoate | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

4-(4-formylphenyl)benzoic acid CAS number 70916-98-2

An In-depth Technical Guide: 4-(4-formylphenyl)benzoic acid

A Foreword for the Modern Scientist

In the pursuit of novel materials and therapeutics, the rational design of molecular components is a foundational principle. Bifunctional organic molecules, in particular, serve as the essential grammar in the language of complex chemical synthesis. This compound (CAS 70916-98-2) stands as a paradigm of such a building block. Its rigid biphenyl scaffold, decorated with orthogonally reactive carboxyl and formyl groups, offers a pre-programmed set of instructions for self-assembly and subsequent functionalization.

This guide is structured to move beyond a simple recitation of data. It is intended as a technical resource for the practicing researcher, providing not only validated protocols but also the underlying chemical logic. We will delve into the synthesis, characterization, and core applications of this linker, with a particular focus on its transformative role in the architecture of Metal-Organic Frameworks (MOFs), a class of materials at the forefront of innovation in catalysis, separations, and drug delivery.

Core Molecular Profile and Physicochemical Characteristics

This compound is an aromatic compound whose value lies in its structural rigidity and the distinct chemical personalities of its terminal functional groups. The carboxylic acid provides a robust coordination site for metal ions, while the aldehyde presents a versatile handle for covalent modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 70916-98-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₀O₃ | [1][2][3] |

| Molecular Weight | 226.23 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in DMF, DMSO; Sparingly soluble in alcohols; Insoluble in water | [1] |

| Synonyms | 4'-Formylbiphenyl-4-carboxylic acid, 4'-Formyl-[1,1'-biphenyl]-4-carboxylic acid | [1][4] |

Synthesis and Purification: A Validated Protocol

The construction of the biphenyl core is most reliably achieved via palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction is preeminent due to its mild conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[5][6] The byproducts are generally inorganic salts, simplifying purification.

Synthetic Strategy: The Suzuki-Miyaura Approach

The logic of this synthesis involves coupling an aryl halide bearing the aldehyde (or a protected precursor) with an arylboronic acid containing the carboxylic acid (typically as an ester to prevent interference with the coupling chemistry). The resulting biphenyl ester is then hydrolyzed in a final step to yield the target acid.

Caption: Synthetic workflow for this compound via Suzuki coupling and hydrolysis.

Detailed Experimental Protocol

Part A: Suzuki Coupling

-

Reactor Setup: In a three-neck flask fitted with a condenser and nitrogen inlet, combine 4-bromobenzaldehyde (1.0 eq), methyl 4-(dihydroxyboranyl)benzoate (1.1 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). The use of a pre-catalyst is critical for initiating the catalytic cycle.

-

Solvent & Degassing: Add a 4:1 mixture of toluene and water. It is crucial to degas the mixture thoroughly with nitrogen or argon for 20-30 minutes to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 85 °C with vigorous stirring for 16 hours. Monitor progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

-

Workup: Cool the reaction. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by flash column chromatography (silica gel) to yield methyl 4'-(formyl)-[1,1'-biphenyl]-4-carboxylate.

Part B: Saponification (Hydrolysis)

-

Reaction Setup: Dissolve the purified ester from Part A in a 2:1 mixture of THF and methanol. Add a 2M aqueous solution of sodium hydroxide (4.0 eq).

-

Reaction: Stir the mixture at room temperature for 12 hours or until TLC indicates complete consumption of the starting material.

-

Acidification: Remove the organic solvents via rotary evaporation. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify slowly with 2M HCl until the pH is ~2. A white precipitate will form.

-

Isolation: Collect the solid by vacuum filtration. Wash the filter cake extensively with deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether.

-

Drying: Dry the purified this compound in a vacuum oven at 80 °C overnight.

Analytical Validation

Confirmation of the product's identity and purity is non-negotiable. The following data provide a self-validating system for the protocol.

Table 2: Key Characterization Data

| Technique | Expected Result |

| ¹H NMR (DMSO-d₆) | δ ~13.1 (s, 1H, -COOH), 10.1 (s, 1H, -CHO), 8.1-7.8 (m, 8H, Ar-H) |

| FT-IR (ATR) | ν ~3300-2500 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (C=O, aldehyde), ~1685 cm⁻¹ (C=O, acid) |

| HPLC-MS (ESI⁻) | Purity >98% by area; m/z calculated for C₁₄H₉O₃⁻ [M-H]⁻: 225.06; found: ~225.1 |

Core Applications: An Architectural Element for Functional Materials

The primary utility of this molecule is as a linker in the construction of porous crystalline materials, where its geometry and dual functionality can be fully exploited.

Metal-Organic Frameworks (MOFs): A Linker for Design and Function

In MOF synthesis, the carboxylate end of the deprotonated linker coordinates to metal-ion clusters (Secondary Building Units, SBUs), forming a robust, extended framework.[7][8] The aldehyde groups, not involved in framework coordination, project into the resulting pores, lining the internal surface with reactive functionality. This is a deliberate design choice, transforming a passive porous material into an active chemical platform.

Caption: 2D representation of a MOF lattice with metal SBUs and aldehyde-functionalized linkers.

Post-Synthetic Modification (PSM): Tailoring Pore Chemistry

The true power of incorporating this compound into a MOF lies in the potential for Post-Synthetic Modification (PSM).[9][10][11] The aldehyde acts as an electrophilic handle for a variety of covalent reactions, most commonly imine condensation with primary amines. This allows researchers to:

-

Tune Pore Polarity: Grafting hydrophobic or hydrophilic groups to control guest molecule adsorption.

-

Introduce Catalytic Sites: Anchoring organocatalysts or chiral amines for asymmetric catalysis within the size-selective pores.[12]

-

Develop Chemical Sensors: Covalently linking signaling molecules that respond to the presence of specific analytes.

-

Create Drug Delivery Vehicles: Attaching therapeutic agents via a cleavable linker for controlled release.[7]

This strategy is superior to direct synthesis with a more complex linker because it allows for the installation of functionalities that might otherwise interfere with the MOF self-assembly process.

Safety and Handling

As a laboratory chemical, this compound requires standard precautions.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a quintessential example of a molecular building block designed for purpose. Its synthesis is robust and scalable, and its defined geometry and orthogonal functionalities provide a reliable platform for constructing advanced materials. For scientists in materials chemistry and drug development, mastery of this linker's properties and applications is not merely an academic exercise; it is a gateway to creating highly functional, precisely tailored systems to address contemporary scientific challenges.

References

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents (CN102351620A). (Illustrates the industrial relevance of Suzuki coupling for this class of compounds.)

-

Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative. ACS Publications, The Journal of Organic Chemistry. (Academic source detailing the complexities and utility of Suzuki reactions for functionalized biphenyls.) [Link]

-

The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. (Provides mechanistic insight into the chosen synthetic route.) [Link]

-

Suzuki reaction. Wikipedia. (General overview of the Suzuki reaction, its mechanism, and advantages.) [Link]

-

Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science. (Highlights the importance of PSM in MOF development.) [Link]

-

Post-Synthetic Modification of Tagged Metal-Organic Frameworks. ResearchGate. (Specific examples of using tagged linkers like aldehydes for PSM.) [Link]

-

Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. PubMed Central, National Institutes of Health. (Authoritative review on the importance of PSM.) [Link]

-

This compound | C14H10O3 | CID 2794722. PubChem, National Center for Biotechnology Information. (Comprehensive database of chemical properties.) [Link]

-

CHAPTER 3: Post‐synthetic Modification of MOFs. Royal Society of Chemistry. (Detailed chapter on PSM chemistry, including reactions of aldehyde-tagged MOFs.) [Link]

-

Postsynthetic modification of metal–organic frameworks. Chemical Society Reviews, RSC Publishing. (A critical review on the broad applicability of PSM.) [Link]

-

Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central, National Institutes of Health. (Discusses the use of benzoic acid derivatives in biocompatible MOFs for drug delivery.) [Link]

-

Metal organic frameworks (MOFs) and their application as photocatalysts: Part I. Structure, synthesis and post-synthetic modifications. Journal of Medicinal and Nanomaterials Chemistry. (General review on MOF structure and applications.) [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. usbio.net [usbio.net]

- 3. This compound | C14H10O3 | CID 2794722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4'-FORMYL-BIPHENYL-4-CARBOXYLIC ACID | 70916-98-2 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmnc.samipubco.com [jmnc.samipubco.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Postsynthetic modification of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. books.rsc.org [books.rsc.org]

A Comprehensive Spectroscopic Guide to 4-(4-formylphenyl)benzoic acid: Unveiling Molecular Structure through Advanced Analytical Techniques

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-(4-formylphenyl)benzoic acid, a bifunctional aromatic compound of significant interest in materials science and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a detailed interpretation grounded in the principles of spectroscopic analysis and field-proven insights. By understanding the causal relationships between molecular structure and spectral output, readers will be equipped to apply these methodologies to their own research endeavors.

Introduction: The Structural Significance of this compound

This compound (molecular formula C₁₄H₁₀O₃, molecular weight 226.23 g/mol ) is a fascinating molecule featuring two distinct and electronically communicating functional groups: a carboxylic acid and an aldehyde, positioned at opposite ends of a biphenyl scaffold.[1] This unique arrangement imparts a polarity and reactivity that makes it a valuable building block in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical agents. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the characterization of its derivatives.

This guide will delve into the core spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each section will provide a detailed experimental protocol, a summary of the spectral data, and an expert interpretation of the observed signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol for NMR Analysis

Rationale: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar compound and its distinct solvent peaks that do not overlap with the key analyte signals. A standard 5 mm NMR tube is used for routine analysis. The acquisition parameters, such as the number of scans and relaxation delay, are chosen to ensure a good signal-to-noise ratio and accurate integration.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: The spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer at ambient temperature.

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information about the number, environment, and connectivity of the protons in the molecule.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 13.11 | singlet | 1H | Carboxylic acid proton (-COOH) |

| 10.10 | singlet | 1H | Aldehyde proton (-CHO) |

| 8.15 | doublet | 2H | Aromatic protons ortho to -CHO |

| 8.05 | doublet | 2H | Aromatic protons ortho to -COOH |

| 7.95 | doublet | 2H | Aromatic protons meta to -CHO |

| 7.85 | doublet | 2H | Aromatic protons meta to -COOH |

Interpretation:

The downfield singlet at 13.11 ppm is characteristic of a carboxylic acid proton . Its acidic nature leads to significant deshielding. The singlet at 10.10 ppm is unequivocally assigned to the aldehyde proton . This proton is also strongly deshielded due to the electron-withdrawing nature of the carbonyl group.

The aromatic region displays a set of four doublets, each integrating to two protons. This pattern is characteristic of a 1,4-disubstituted (para) benzene ring system where the two rings are not magnetically equivalent.

-

The doublet at 8.15 ppm is assigned to the protons ortho to the electron-withdrawing aldehyde group.

-

The doublet at 8.05 ppm corresponds to the protons ortho to the electron-withdrawing carboxylic acid group.

-

The doublets at 7.95 ppm and 7.85 ppm are assigned to the protons meta to the aldehyde and carboxylic acid groups, respectively. The slight difference in their chemical shifts arises from the different electronic effects of the two functional groups transmitted through the biphenyl system.

Caption: ¹H NMR chemical shift assignments for this compound.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| 192.5 | Aldehyde carbonyl carbon (-CHO) |

| 167.0 | Carboxylic acid carbonyl carbon (-COOH) |

| 145.0 | Quaternary carbon attached to -COOH |

| 139.5 | Quaternary carbon attached to -CHO |

| 135.5 | Quaternary carbon of the formyl-substituted ring |

| 131.0 | Quaternary carbon of the carboxyl-substituted ring |

| 130.5 | CH carbons ortho to -COOH |

| 130.0 | CH carbons ortho to -CHO |

| 128.0 | CH carbons meta to -COOH |

| 127.5 | CH carbons meta to -CHO |

Interpretation:

The two signals in the downfield region are characteristic of carbonyl carbons. The signal at 192.5 ppm is assigned to the aldehyde carbonyl carbon , which is typically found further downfield than the carboxylic acid carbonyl carbon at 167.0 ppm .

The aromatic region shows eight distinct signals, confirming the presence of two non-equivalent phenyl rings. The four quaternary carbon signals are observed between 131.0 and 145.0 ppm . The remaining four signals correspond to the protonated aromatic carbons, with their chemical shifts influenced by the electronic nature of the attached functional groups.

Caption: ¹³C NMR chemical shift assignments for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FT-IR Analysis

Rationale: For solid samples, the KBr pellet method is a common and effective technique. The sample is finely ground with potassium bromide, which is transparent in the mid-IR region, and pressed into a thin pellet. This ensures that the IR beam can pass through the sample and absorption can be measured. Attenuated Total Reflectance (ATR) is an alternative method that requires minimal sample preparation.

Step-by-Step Methodology (KBr Pellet):

-

Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Background Spectrum: Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder and record the sample spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FT-IR Spectral Data and Interpretation

Table 3: Predicted FT-IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2850, 2750 | Weak | Aldehydic C-H stretch (Fermi resonance) |

| 1700-1680 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |

| 1685-1665 | Strong, Sharp | C=O stretch (aromatic aldehyde) |

| 1600, 1475 | Medium | Aromatic C=C stretch |

| 1320-1210 | Strong | C-O stretch (carboxylic acid) |

| 920 | Broad, Medium | O-H out-of-plane bend (carboxylic acid dimer) |

Interpretation:

The most prominent feature in the FT-IR spectrum will be the very broad absorption in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer . The C=O stretching vibration of the carboxylic acid is expected as a strong, sharp peak around 1700-1680 cm⁻¹ .

The aldehyde functional group will exhibit two characteristic absorptions: a C=O stretch around 1685-1665 cm⁻¹ (often overlapping with the carboxylic acid C=O stretch) and two weak aldehydic C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹ . The appearance of two bands is due to Fermi resonance. The aromatic rings will show C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching absorptions around 1600 cm⁻¹ and 1475 cm⁻¹ .

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol for Mass Spectrometry Analysis

Rationale: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, non-volatile molecules like this compound. It typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, allowing for the direct determination of the molecular weight.

Step-by-Step Methodology (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation Pattern

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion |

| 227.0657 | [M+H]⁺ (protonated molecule) |

| 225.0501 | [M-H]⁻ (deprotonated molecule) |

| 209 | [M-OH]⁺ |

| 198 | [M-CO]⁺ or [M-H-CO]⁻ |

| 181 | [M-COOH]⁺ |

| 152 | [M-COOH-CHO]⁺ |

Interpretation:

In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 227.0657. In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 225.0501 will likely be the base peak.

Under higher energy conditions (e.g., in-source fragmentation or tandem MS), characteristic fragment ions would be observed. For aromatic carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical ([M-OH]⁺), a carboxyl group ([M-COOH]⁺), and carbon monoxide ([M-CO]⁺). The aldehyde group can also undergo fragmentation, such as the loss of a CHO radical.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environments of the proton and carbon atoms, while the predicted FT-IR spectrum identifies the key carboxylic acid and aldehyde functional groups. Mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation behavior. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently identify and characterize this important bifunctional molecule and its derivatives in their own work.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Biosynth. (n.d.). This compound.

- NIST Chemistry WebBook. (n.d.). 4-Formylbenzoic acid. National Institute of Standards and Technology.

- Sigma-Aldrich. (n.d.). 4'-(Formyl)biphenyl-4-carboxylic acid.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to 4-(4-formylphenyl)benzoic acid: Molecular Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 4-(4-formylphenyl)benzoic acid, a bifunctional aromatic compound of significant interest in materials science, medicinal chemistry, and organic synthesis. We will delve into its core molecular structure, elucidating the interplay between its constituent functional groups—the carboxylic acid and the aldehyde—which dictates its unique chemical reactivity and utility. This document offers field-proven insights into its synthesis, spectroscopic characterization, and pivotal role as a molecular building block, particularly as a linker in the burgeoning field of metal-organic frameworks (MOFs). Detailed experimental protocols and characterization data are provided to serve as a practical resource for researchers, scientists, and professionals in drug development.

Introduction: The Architectural Significance of a Bifunctional Linker

This compound is an organic compound built upon a rigid biphenyl scaffold.[1] Its structure is distinguished by the presence of two distinct and chemically addressable functional groups at opposite ends of the molecule: a carboxylic acid (-COOH) group and a formyl (-CHO) group. This para-substitution pattern on the biphenyl core results in a linear, rigid molecule with a defined length, making it an exemplary building block, or "linker," in supramolecular chemistry and materials science.

The scientific value of this molecule lies in its dual reactivity. The carboxylic acid can participate in coordination with metal ions or engage in esterification and amidation reactions, while the aldehyde provides a reactive site for transformations such as imine condensation, oxidation, or reduction. This orthogonality allows for stepwise, controlled chemical modifications, rendering it a versatile intermediate in the synthesis of complex organic molecules and functional materials. Its applications are most prominent in the design of porous materials like metal-organic frameworks (MOFs) and in the synthesis of novel pharmaceutical agents.[2][3]

Elucidation of the Molecular Structure

The structural integrity and properties of this compound are best understood by examining its constituent parts and their arrangement.

Core Scaffold and Functional Groups

The molecule's backbone is a biphenyl unit, where two phenyl rings are connected by a single C-C bond. This linkage allows for some rotational freedom, though steric hindrance can influence the dihedral angle between the rings in the solid state. The key features are the functional groups located at the 4 and 4' positions:

-

Carboxylic Acid Group (-COOH): This group imparts acidity and is the primary site for forming strong coordinate bonds with metal centers in MOFs. It is also a handle for forming esters and amides.

-

Formyl (Aldehyde) Group (-CHO): This group is a versatile electrophilic site. It is crucial for post-synthetic modification within materials and serves as a key reactive center in organic synthesis.

The IUPAC name for this compound is This compound .[1] It is also commonly referred to as 4'-formyl-[1,1'-biphenyl]-4-carboxylic acid or 4'-formylbiphenyl-4-carboxylic acid.[1]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below, providing essential data for experimental design and handling.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₃ | [1][4] |

| Molecular Weight | 226.23 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | >250 °C (Decomposes) | N/A |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ether, and chloroform.[5] | [5] |

| CAS Number | 70916-98-2 | [1][4] |

Spectroscopic Characterization: A Validating Signature

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's structure.

IR spectroscopy is instrumental in identifying the key functional groups. The spectrum is characterized by distinct vibrational modes.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is observed in the region of ~2500-3300 cm⁻¹ .[6] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state.[6]

-

C-H Stretch (Aromatic & Aldehyde): Aromatic C-H stretches appear as weaker bands around 3030-3080 cm⁻¹ . The aldehydic C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ .

-

C=O Stretch (Carbonyls): Two distinct carbonyl peaks are critical for confirmation. The carboxylic acid C=O stretch appears around 1680-1710 cm⁻¹ . The aldehyde C=O stretch is typically found at a slightly higher wavenumber, around 1700-1720 cm⁻¹ . These peaks may overlap but are often distinguishable.

-

C=C Stretch (Aromatic): Absorptions in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the phenyl rings.

¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of each atom in the molecule. Data is typically acquired in a solvent like DMSO-d₆, where the acidic proton is observable.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | ~13.0 | Singlet (broad) | 1H | -COOH |

| Aldehyde | ~10.1 | Singlet | 1H | -CHO |

| Aromatic | ~7.8 - 8.2 | Doublets, Multiplets | 8H | Phenyl Protons |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Aldehyde Carbonyl | ~192 | -CHO |

| Carboxylic Acid Carbonyl | ~167 | -COOH |

| Aromatic Carbons | ~125 - 145 | Phenyl Carbons |

Causality Insight: The downfield chemical shifts of the aldehydic and carboxylic protons are due to the strong deshielding effects of the adjacent electronegative oxygen atoms and the anisotropic effect of the carbonyl groups. The aromatic region shows a complex pattern of doublets due to the para-substitution on both rings.

Synthesis and Reactivity

The synthesis of this compound is most reliably achieved through modern cross-coupling methodologies, which offer high yields and functional group tolerance.

Recommended Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the method of choice for constructing the biphenyl core.[7] It involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[8] The key advantage is its tolerance for the acidic proton of the carboxylic acid and the reactive aldehyde group, which often remain intact under the mild reaction conditions.[7][9]

The logical workflow for this synthesis is depicted below.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-iodobenzoic acid (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) to the flask.

-

Solvent & Degassing: Add a 4:1:1 mixture of toluene, ethanol, and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove non-polar impurities.

-

Precipitation: Collect the aqueous layer and acidify it with 2M HCl until the pH is ~2-3. A precipitate of the product will form.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual salts and starting materials. Further purification can be achieved by recrystallization from a suitable solvent system like DMF/water.

-

Validation: Dry the final product under vacuum and characterize using NMR and IR spectroscopy to confirm its identity and purity.

Trustworthiness through Self-Validation: The success of this protocol is validated by the distinct physical and spectroscopic properties of the final product. The formation of a precipitate upon acidification is a strong indicator of the successful synthesis of the carboxylic acid. Subsequent spectroscopic analysis (NMR, IR) must match the known data for the target compound to ensure the protocol's validity.

Applications in Drug Development and Materials Science

The unique bifunctional nature of this compound makes it a highly valuable component in several advanced scientific fields.

Linker for Metal-Organic Frameworks (MOFs)

This is arguably the most significant application. MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. This compound serves as an ideal organic linker.

-

Framework Formation: The carboxylic acid group deprotonates to form a carboxylate, which coordinates with metal centers (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to build the porous framework.

-

Post-Synthetic Modification (PSM): The aldehyde group, which points into the pores of the MOF, does not participate in framework formation. It remains as a reactive handle for PSM. This allows researchers to covalently graft other functional molecules onto the internal surface of the MOF, tailoring its properties for specific applications like gas storage, catalysis, or chemical sensing.

Sources

- 1. This compound | C14H10O3 | CID 2794722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Solubility of 4-(4-formylphenyl)benzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(4-formylphenyl)benzoic acid in Organic Solvents

Abstract

This compound (FPhBA), a bifunctional aromatic compound, serves as a critical building block in the synthesis of advanced polymers, metal-organic frameworks (MOFs), and complex pharmaceutical intermediates. Its molecular architecture, featuring a polar carboxylic acid group, a reactive aldehyde, and a large, rigid biphenyl core, presents a unique and challenging solubility profile. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive analysis of the theoretical principles governing FPhBA's solubility. It offers a predictive framework for solvent selection, details robust experimental protocols for quantitative solubility determination, and outlines a practical application in purification through recrystallization. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document aims to empower scientists to efficiently handle, purify, and utilize this versatile compound in their research and development endeavors.

Molecular Profile and Physicochemical Properties

The solubility behavior of any compound is fundamentally dictated by its molecular structure. This compound (CAS 70916-98-2) possesses distinct structural features that create a complex interplay of intermolecular forces, making solvent selection a critical, non-trivial step in its application.[1]

-

Carboxylic Acid Group (-COOH): This functional group is highly polar and acts as both a hydrogen bond donor and acceptor. It imparts acidic properties, allowing for deprotonation in basic media to form a highly soluble carboxylate salt.

-

Aldehyde Group (-CHO): The formyl group is polar and can act as a hydrogen bond acceptor. Its presence contributes to the molecule's overall polarity and offers a site for specific chemical reactions.[2]

-

Biphenyl Core: The rigid, aromatic biphenyl backbone is large and non-polar (hydrophobic). This substantial structural element dominates the molecule's character, favoring interactions with non-polar or moderately polar organic solvents through van der Waals forces and π-π stacking.

The molecule's dual nature—possessing both highly polar, hydrogen-bonding functional groups and a large hydrophobic core—means that no single solvent class is universally ideal. Effective dissolution requires a solvent that can adequately solvate both the polar and non-polar regions of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 70916-98-2 | [1][3] |

| Molecular Formula | C₁₄H₁₀O₃ | [1][3] |

| Molecular Weight | 226.23 g/mol | [1][3] |

| XLogP3 (Computed) | 3.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count| 3 |[1] |

Note: XLogP3 is a computed measure of hydrophobicity. A value of 3.4 indicates a significant non-polar character and predicts low solubility in water.

Theoretical Principles of Solubility

The principle of "like dissolves like" provides the foundational logic for solvent selection.[4] A solute dissolves best in a solvent that shares similar intermolecular forces. For a complex molecule like FPhBA, solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Caption: Interplay of intermolecular forces governing solubility.

A Practical Guide to Solvent Selection

Based on the molecular structure and theoretical principles, we can predict the solubility of FPhBA in common organic solvent classes. This predictive framework is essential for efficiently screening solvents for reactions, purification, and analysis.

Table 2: Predicted Solubility of this compound in Various Solvent Classes

| Solvent Class | Examples | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol, Acetic Acid | Low to Moderate | These solvents can hydrogen-bond with the carboxylic acid and aldehyde groups. However, the large, non-polar biphenyl core disrupts the solvent's own H-bonding network, limiting overall solubility. Solubility is expected to increase significantly with temperature.[5] |

| Polar Aprotic | DMF, DMSO, Acetone, Acetonitrile | Good to High | Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices.[2][6] They possess strong dipoles that can effectively solvate the polar functional groups without the high energetic cost of disrupting a hydrogen-bonding network. They also have sufficient non-polar character to interact favorably with the biphenyl core. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low to Low | The polar functional groups, particularly the carboxylic acid, make the molecule insoluble in highly non-polar solvents like hexane. Toluene may show slightly better solvency due to π-π interactions with the aromatic rings. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are weakly polar. While they can interact with the biphenyl core, they are poor hydrogen bond acceptors and cannot effectively solvate the carboxylic acid group, leading to limited solubility.[7] |

| Aqueous (Basic) | 5% NaOH, 5% NaHCO₃ | High | In the presence of a base, the carboxylic acid is deprotonated to form the sodium 4-(4-formylphenyl)benzoate salt. This ionic species is highly polar and readily dissolves in water.[8] This principle is fundamental for extraction and purification workflows. |

| Aqueous (Neutral) | Water | Very Low/Insoluble | The dominant hydrophobic character of the biphenyl core prevents dissolution in neutral water, a highly polar, hydrogen-bonded solvent.[2] |

Experimental Determination of Solubility: The Isothermal Saturation Method

For precise process design, purification, and regulatory submissions, predictive assessments must be confirmed by quantitative experimental data. The isothermal saturation (or "shake-flask") method is a reliable and widely used technique to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.[9][10]

This protocol is self-validating because it measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid phase, ensuring the result is reproducible and represents the true solubility limit.

Detailed Experimental Protocol

-

Preparation:

-

Add an excess amount of solid this compound to a known volume or mass of the selected solvent in a sealed, thermostatted vessel (e.g., a jacketed glass reactor or a vial in a shaker bath). "Excess" ensures that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Place the sealed vessel in a constant-temperature bath or shaker, controlled to within ±0.1 K.

-

Agitate the mixture (e.g., via magnetic stirring or shaking) for a sufficient duration to reach equilibrium. A period of 24-72 hours is typical.[10] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h); equilibrium is reached when the measured concentration no longer changes.

-

-

Phase Separation:

-

Stop agitation and allow the vessel to rest in the temperature bath for at least 2-4 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.[10]

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. The syringe should be pre-heated or pre-cooled to the same temperature as the experiment to prevent precipitation or dissolution upon sampling.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial. The filter removes any remaining microscopic solid particles.

-

-

Analysis:

-

Accurately determine the mass of the collected sample.

-

Dilute the sample with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve prepared with standards of known concentration is required.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the mass of the solution. The result can be expressed in various units, such as g/100 g solvent, molality, or mole fraction.

-

Caption: Experimental workflow for the isothermal saturation method.

Application in Purification: A Recrystallization Protocol

A primary application of solubility data is in the design of purification protocols. Recrystallization is a powerful technique for purifying solid compounds, which relies on the differential solubility of the target compound and its impurities in a solvent system at varying temperatures.[5][11]

Principles of Solvent Selection for Recrystallization

-

The ideal solvent should dissolve a large amount of the compound when hot (at or near the solvent's boiling point).

-